molecular formula C22H27N3O5 B1401584 6,8-Dimethoxymoxifloxacin CAS No. 1029364-73-5

6,8-Dimethoxymoxifloxacin

Cat. No. B1401584
CAS RN: 1029364-73-5
M. Wt: 413.5 g/mol
InChI Key: SPLQOJJBWRDKQP-BLLLJJGKSA-N
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Description

6,8-Dimethoxymoxifloxacin is an important fluoroquinolone antibiotic and a derivative of moxifloxacin, which has broad-spectrum antibacterial activity. It has a molecular formula of C22H27N3O5 and a molecular weight of 413.5 g/mol .


Molecular Structure Analysis

The molecular structure of 6,8-Dimethoxymoxifloxacin includes a pyrrolo[3,4-b]pyridin-6-yl group and a cyclopropyl group attached to a quinoline core . The compound has several computed descriptors, including an IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Physical And Chemical Properties Analysis

6,8-Dimethoxymoxifloxacin has a molecular weight of 413.47 g/mol and a density of 1.356 . Its boiling point is predicted to be 681.0±55.0 °C .

Scientific Research Applications

Antibacterial Activity

6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, which is known for its potent antibacterial properties. It is particularly effective against Gram-positive and Gram-negative bacteria. This compound can be used in the development of new antibiotics or as a reference compound in antibacterial studies .

Drug Development

6,8-Dimethoxymoxifloxacin plays a role in the drug development process, particularly in the synthesis of new pharmacological agents. Its structure can be modified to enhance drug properties such as solubility, stability, and bioavailability .

Pharmacokinetics Research

Research into the pharmacokinetics of 6,8-Dimethoxymoxifloxacin can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of moxifloxacin-based drugs. This information is crucial for optimizing dosing regimens and minimizing side effects .

Clinical Studies

6,8-Dimethoxymoxifloxacin may be used in clinical studies to explore its therapeutic benefits and safety profile. It can be part of comparative studies to evaluate its efficacy against other antibacterial agents .

Medicinal Chemistry

In medicinal chemistry, 6,8-Dimethoxymoxifloxacin is significant for its role in the synthesis of complex molecules. It can be used to study interactions with biological targets and to develop new therapeutic agents with improved pharmacological activities .

Safety and Hazards

The safety data sheet for 6,8-Dimethoxymoxifloxacin indicates that it should be used only for research and development under the supervision of a technically qualified individual . The incidence of adverse drug reactions is low .

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLQOJJBWRDKQP-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145577
Record name 6,8-Dimethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethoxymoxifloxacin

CAS RN

1029364-73-5
Record name 6,8-Dimethoxymoxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dimethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DESFLUORO-6-METHOXYMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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